molecular formula C18H21N5 B11791364 6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11791364
M. Wt: 307.4 g/mol
InChI Key: CJZOPPOVLSKODJ-UHFFFAOYSA-N
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Description

“6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the triazole or pyridazine rings, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, “6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of triazolopyridazines are investigated for their potential as drug candidates. This compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of “6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

The uniqueness of “6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” lies in its specific structural features, such as the combination of the triazole and pyridazine rings with the piperidine and dimethylphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5/c1-12-6-7-14(11-13(12)2)15-8-9-17-20-21-18(23(17)22-15)16-5-3-4-10-19-16/h6-9,11,16,19H,3-5,10H2,1-2H3

InChI Key

CJZOPPOVLSKODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCCCN4)C=C2)C

Origin of Product

United States

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